N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Amide Formation: The final step involves the coupling of the methoxybenzothiazole derivative with 3-phenylpropanoic acid and pyridin-4-ylmethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted benzothiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2.
Pathways Involved: It induces G2/M cell cycle arrest and promotes apoptosis through the mitochondrial-dependent pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
- N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Uniqueness
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide stands out due to its unique combination of a methoxybenzothiazole core with a phenyl and pyridinylmethyl substituent, which imparts distinct biological activities and chemical reactivity. Its methoxy group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-19-8-9-20-21(15-19)29-23(25-20)26(16-18-11-13-24-14-12-18)22(27)10-7-17-5-3-2-4-6-17/h2-6,8-9,11-15H,7,10,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHNOSBJFXPZKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153734 | |
Record name | N-(6-Methoxy-2-benzothiazolyl)-N-(4-pyridinylmethyl)benzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923193-03-7 | |
Record name | N-(6-Methoxy-2-benzothiazolyl)-N-(4-pyridinylmethyl)benzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923193-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Methoxy-2-benzothiazolyl)-N-(4-pyridinylmethyl)benzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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